molecular formula C16H25NO5 B4044713 N,N-dimethyl-2-(3-methyl-4-propan-2-ylphenoxy)ethanamine;oxalic acid

N,N-dimethyl-2-(3-methyl-4-propan-2-ylphenoxy)ethanamine;oxalic acid

Cat. No.: B4044713
M. Wt: 311.37 g/mol
InChI Key: MORSDLWSWRDRKF-UHFFFAOYSA-N
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Description

N,N-dimethyl-2-(3-methyl-4-propan-2-ylphenoxy)ethanamine;oxalic acid is a complex organic compound that belongs to the class of amines. Amines are organic compounds that contain a nitrogen atom bonded to one or more alkyl or aryl groups. This particular compound features a phenoxy group, which is an aromatic ring bonded to an oxygen atom, and an ethanamine group, which is a two-carbon chain bonded to an amine group. The presence of oxalic acid indicates that the compound may exist as a salt or complex with oxalic acid.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethyl-2-(3-methyl-4-propan-2-ylphenoxy)ethanamine typically involves multiple steps. One common method is the alkylation of 3-methyl-4-propan-2-ylphenol with an appropriate alkyl halide to introduce the ethanamine group. This is followed by the N,N-dimethylation of the resulting intermediate. The reaction conditions often involve the use of a strong base, such as sodium hydride or potassium carbonate, and an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts, such as palladium or nickel, can also enhance the reaction rates and yields. The final product is often purified through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

N,N-dimethyl-2-(3-methyl-4-propan-2-ylphenoxy)ethanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or ketones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: The phenoxy group can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents such as nitric acid (HNO3) for nitration or bromine (Br2) for halogenation are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce primary or secondary amines.

Scientific Research Applications

N,N-dimethyl-2-(3-methyl-4-propan-2-ylphenoxy)ethanamine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in studies involving enzyme inhibition or receptor binding due to its amine group.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and dyes.

Mechanism of Action

The mechanism by which N,N-dimethyl-2-(3-methyl-4-propan-2-ylphenoxy)ethanamine exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The amine group can form hydrogen bonds or ionic interactions with active sites, while the phenoxy group can participate in hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    N,N-dimethyl-2-(3-methylphenoxy)ethanamine: Lacks the propan-2-yl group, which may affect its binding affinity and specificity.

    N,N-dimethyl-2-(4-propan-2-ylphenoxy)ethanamine: The position of the propan-2-yl group is different, which can influence its chemical reactivity and biological activity.

    N,N-dimethyl-2-(3-methyl-4-ethylphenoxy)ethanamine: The ethyl group replaces the propan-2-yl group, potentially altering its physical and chemical properties.

Uniqueness

N,N-dimethyl-2-(3-methyl-4-propan-2-ylphenoxy)ethanamine is unique due to the specific arrangement of its functional groups, which can confer distinct chemical reactivity and biological activity. The presence of both the phenoxy and ethanamine groups allows for versatile interactions with various molecular targets, making it a valuable compound in research and industrial applications.

Properties

IUPAC Name

N,N-dimethyl-2-(3-methyl-4-propan-2-ylphenoxy)ethanamine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23NO.C2H2O4/c1-11(2)14-7-6-13(10-12(14)3)16-9-8-15(4)5;3-1(4)2(5)6/h6-7,10-11H,8-9H2,1-5H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MORSDLWSWRDRKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OCCN(C)C)C(C)C.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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